2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound is a thiazole-based acetamide derivative featuring a thioether linkage to a 3,5-dimethoxybenzyl group and an N-linked 3,4-dimethoxyphenyl moiety. The structural framework includes a thiazole ring, which is often associated with bioactivity in medicinal chemistry, and multiple methoxy substituents that may enhance lipophilicity and influence binding interactions.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S2/c1-26-17-7-14(8-18(11-17)27-2)12-30-22-24-16(13-31-22)10-21(25)23-15-5-6-19(28-3)20(9-15)29-4/h5-9,11,13H,10,12H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWRGRWVIMCLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Benzylthio Group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group on the thiazole ring.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with an appropriate acylating agent, such as an acyl chloride or anhydride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features of the Target Compound :
- Core : Thiazole-thioacetamide.
- Substituents :
- 3,5-Dimethoxybenzyl (thioether-linked).
- 3,4-Dimethoxyphenyl (N-linked).
Comparable Compounds :
Analysis :
- The thiazole core in the target compound distinguishes it from pyrimidinone (Compound 19) and quinazolinone (Compound 14) derivatives, which may alter electronic properties and binding affinities.
- The 3,5-dimethoxybenzyl group is shared with Compound 19 but differs in linkage (thioether vs. pyrimidinone attachment).
- The 3,4-dimethoxyphenyl group is structurally similar to Rip-B’s 3,4-dimethoxyphenethyl group but lacks the ethyl spacer .
Physicochemical Properties
Molecular Weight and Solubility :
- The target compound’s molecular weight is estimated to be ~450–470 g/mol (based on analogs in ).
- Methoxy groups enhance lipophilicity (logP ~3.5–4.0 predicted), comparable to Compound 14 (logP ~3.8) .
- Thioether linkage may reduce solubility compared to sulfonamide-containing analogs like Compound 14 .
Spectral Data :
- IR : Expected S–C stretching (~650 cm⁻¹) and C=O acetamide (~1680 cm⁻¹), consistent with benzothiazole-thioacetamides in .
- ¹H NMR : Methoxy protons (~δ 3.7–3.9 ppm), thiazole protons (~δ 7.5–8.5 ppm), and acetamide NH (~δ 10.2 ppm), aligning with data for Compound 5d .
Antimicrobial Activity :
- Compound 14 (quinazolinone-thioacetamide) showed potent activity against S. aureus (MIC = 8 µg/mL) due to its sulfonamide group . The target compound’s lack of sulfonamide may reduce potency but increase membrane penetration.
- Benzothiazole derivatives (e.g., Compound 5d) demonstrated antibacterial activity against E.
Anti-Inflammatory Activity :
- Compound 5d reduced carrageenan-induced edema by 72% (vs. 65% for diclofenac), linked to its spirothiazolidine moiety . The target compound’s simpler structure may limit efficacy unless methoxy groups enhance COX-2 inhibition.
Kinase Inhibition :
- Compound 19 (pyrimidinone-thioacetamide) inhibited CK1ε (IC₅₀ = 0.12 µM) via pyrimidinone interactions . The target compound’s thiazole core may favor different kinase targets.
Biological Activity
The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a thiazole ring, a benzyl thioether group, and methoxy-substituted phenyl groups. The synthesis typically involves several steps:
- Formation of the Thiazole Ring : Cyclization of thioamide with α-haloketone.
- Introduction of the Benzyl Thioether : Nucleophilic substitution using benzyl halide.
- Acetamide Formation : Acylation with acetic anhydride or acetyl chloride.
Optimizing these synthetic routes is crucial for maximizing yield and purity, often utilizing catalytic processes or continuous flow reactors for industrial applications .
Antimicrobial Properties
The thiazole moiety is known for its antimicrobial properties. Studies have shown that compounds with thiazole rings exhibit significant activity against various bacterial strains and fungi. For instance, derivatives similar to this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies suggest that this compound could target specific pathways involved in tumor growth .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. It may interact with key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or metabolic disorders .
The biological activity of this compound is likely mediated through interactions with molecular targets such as enzymes or receptors. The thiazole ring and the methoxy groups may participate in hydrogen bonding and hydrophobic interactions, influencing the compound's binding affinity and specificity .
Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Anticancer Studies : In vitro assays demonstrated that similar thiazole derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
- Antimicrobial Efficacy : A comparative study showed that compounds with similar structures exhibited higher antibacterial activity than standard antibiotics against resistant strains .
Research Findings
A summary of relevant studies on the biological activity of this compound is presented in Table 1.
Q & A
Basic: What synthetic strategies are optimal for preparing this compound with high purity?
The synthesis involves multi-step reactions, including thioether formation, thiazole ring construction, and amide coupling. Key steps:
- Thioether linkage : React 3,5-dimethoxybenzyl chloride with a thiol-containing precursor (e.g., 2-mercaptothiazole) under basic conditions (e.g., NaH in DMF) .
- Amide bond formation : Use coupling reagents like EDCl/HOBt to conjugate the thiazole intermediate with 3,4-dimethoxyaniline .
Optimization : Control reaction temperature (0–25°C), use anhydrous solvents, and monitor progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: Which spectroscopic methods are critical for structural validation?
- NMR : Confirm substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm, thiazole protons at δ 7.2–8.1 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ (expected ~458.6 g/mol) and fragmentation patterns .
- IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C absorption at ~600 cm⁻¹) .
Basic: How to design initial biological activity assays for this compound?
- Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Controls : Include reference drugs (e.g., cisplatin for anticancer assays) and solvent-only blanks .
Advanced: How to resolve discrepancies in reported bioactivity data across studies?
Discrepancies may arise from:
- Purity variations : Use HPLC (>95% purity) and elemental analysis to confirm batch consistency .
- Assay conditions : Standardize protocols (e.g., cell line passage number, incubation time) .
- Structural analogs : Compare activity of derivatives (e.g., methoxy vs. methylthio substituents) to identify critical pharmacophores .
Advanced: What computational approaches predict target interactions for mechanistic studies?
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., tubulin for anticancer activity) or receptors (e.g., bacterial dihydrofolate reductase) .
- MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) and identify key residues (e.g., hydrogen bonds with thiazole sulfur) .
- QSAR : Corrogate methoxy group positioning with bioactivity data to guide analog design .
Advanced: How to optimize reaction scalability without compromising yield?
- Batch vs. flow chemistry : Transition from batch reactors to continuous flow systems for thioether and amide steps to enhance reproducibility .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; optimize loading (1–5 mol%) .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for amide coupling to reduce toxicity .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets (e.g., kinases) .
- CRISPR knockdown : Silence candidate targets (e.g., EGFR) and assess compound efficacy loss .
- Metabolomics : Profile changes in cellular pathways (e.g., glycolysis, apoptosis markers) via LC-MS .
Advanced: How to address solubility challenges in in vivo studies?
- Formulation : Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin inclusion complexes .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Pharmacokinetic profiling : Monitor plasma concentration via LC-MS/MS after IV/oral administration .
Advanced: What analytical workflows detect degradation products during stability studies?
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- UPLC-QTOF : Identify degradation products (e.g., sulfoxide formation from thioether oxidation) .
- Stability-indicating methods : Validate HPLC methods per ICH Q2(R1) guidelines .
Advanced: How to design SAR studies for improving selectivity?
- Core modifications : Synthesize analogs with pyrazole or triazole rings instead of thiazole .
- Substituent variation : Replace methoxy groups with halogens or methylthio to assess steric/electronic effects .
- In vitro selectivity panels : Test against off-target receptors (e.g., hERG, CYP450 isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
